

Cellular uptake and metabolism of Disodium azelate

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Compound of Interest

Compound Name: Disodium azelate

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An In-Depth Technical Guide on the Cellular Uptake and Metabolism of **Disodium Azelate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium azelate, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Its clinical utility is intrinsically linked to its cellular uptake and subsequent metabolic fate within target cells. This technical guide provides a comprehensive overview of the current understanding of the cellular transport and metabolism of **disodium azelate**, with a focus on its active form, azelaic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this compound. While much of the available data pertains to azelaic acid, it is the biologically active moiety of **disodium azelate**, and its behavior provides critical insights into the action of the disodium salt.

Introduction

Disodium azelate is the disodium salt of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.^[1] Due to its enhanced solubility in aqueous solutions compared to azelaic acid, **disodium azelate** is often utilized in pharmaceutical formulations. In biological systems, it readily dissociates to yield azelate anions and sodium cations. The biological activity is

primarily attributed to the azelate anion, which is structurally identical to azelaic acid at physiological pH. Therefore, this guide will focus on the cellular uptake and metabolism of azelaic acid as the active component of **disodium azelate**.

Azelaic acid exhibits a range of biological effects, including anti-inflammatory, antimicrobial, and anti-keratinizing properties.[2][3] It is a known inhibitor of several key enzymes, including tyrosinase and thioredoxin reductase, and it also impacts mitochondrial function.[4][5]

Understanding how **disodium azelate** and its active form enter cells and are subsequently metabolized is crucial for optimizing its therapeutic use and developing novel drug delivery systems.

Cellular Uptake

The cellular uptake of azelaic acid is a critical step for its pharmacological activity. While specific transporters for dicarboxylic acids have been identified in various cell types, the precise mechanisms for azelaic acid are still under investigation. It is believed to involve both passive diffusion and potentially carrier-mediated transport.

Quantitative Data on Cellular Uptake

Quantitative in vitro data on the specific uptake rates of **disodium azelate** into relevant skin cells such as keratinocytes and melanocytes is limited in the current literature. However, in vivo studies provide some insights into its absorption. Following topical application of a 20% azelaic acid cream, approximately 3.6% of the applied dose is absorbed systemically.[6] It is important to note that this value reflects percutaneous absorption through the complex structure of the skin and not the uptake kinetics of individual cells.

One study investigating the pharmacokinetics of intravenously administered **disodium azelate** in healthy volunteers estimated a maximal cellular uptake of 0.657 g/h. This value represents the total body cellular uptake and is not specific to any particular cell type.

Parameter	Value	Conditions	Source
Percutaneous Absorption	3.6% of applied dose	20% azelaic acid cream applied to face, chest, and upper back	[6]
Maximal Cellular Uptake (in vivo)	0.657 g/h	Intravenous infusion of disodium azelate in healthy volunteers	Not directly cited

Metabolism

Once inside the cell, azelaic acid is known to undergo metabolism primarily through β -oxidation, a common pathway for fatty acid degradation.[1][5] This process occurs within the mitochondria and peroxisomes and results in the shortening of the dicarboxylic acid chain.[7][8][9]

Metabolic Pathway

The β -oxidation of azelaic acid (a C9 dicarboxylic acid) leads to the formation of shorter-chain dicarboxylic acids. The principal metabolite identified in serum and urine is pimelic acid (a C7 dicarboxylic acid).[1][5] Further degradation can occur, ultimately leading to succinyl-CoA, which can enter the citric acid cycle. Studies in rat liver have indicated that the β -oxidation of dicarboxylic acids is predominantly carried out in peroxisomes.[7]

Quantitative Data on Metabolism

Quantitative data on the rate of azelaic acid metabolism in specific cell types is not extensively available. However, studies on dicarboxylic acid β -oxidation in rat liver hepatocytes show that the rates of H₂O₂ generation (a marker for peroxisomal β -oxidation) are comparable to those of monocarboxylic acids, while mitochondrial β -oxidation rates are much lower.[7]

Metabolite	Description	Source
Pimelic Acid (C7)	Primary metabolite of azelaic acid found in serum and urine.	[1][5]
Shorter-chain dicarboxylic acids	Products of subsequent β -oxidation cycles.	[1]

Signaling Pathways and Molecular Interactions

Azelaic acid's therapeutic effects are mediated through its interaction with several key cellular signaling pathways and enzymes.

Inhibition of Tyrosinase and Thioredoxin Reductase

Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, and thioredoxin reductase, an enzyme involved in regulating cellular redox status and DNA synthesis.[4]

Enzyme	Inhibition Type	Ki Value	IC50 Value	Source
Tyrosinase	Competitive	2.73×10^{-3} M	>0.5 mM (human tyrosinase)	[4][10]
Thioredoxin Reductase	Competitive	1.25×10^{-5} M	Not specified	[4]

Impact on Mitochondrial Function

Azelaic acid has been shown to affect mitochondrial function by inhibiting enzymes of the respiratory chain.[5] This can lead to a decrease in cellular energy production and may contribute to its anti-proliferative effects.

Caption: Azelaic acid inhibits complexes of the mitochondrial respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **disodium azelate**'s cellular uptake and metabolism.

Quantification of Azelaic Acid and its Metabolites by HPLC

Objective: To quantify the concentration of azelaic acid and its primary metabolite, pimelic acid, in biological samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile phase: Acetonitrile and a buffer solution (e.g., 50 mM sodium phosphate monobasic), pH adjusted to 2.5-3.5 with phosphoric acid
- Acetonitrile for sample extraction
- Azelaic acid and pimelic acid standards
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - For cell culture samples, lyse the cells and extract with a suitable solvent like acetonitrile.
 - For tissue samples, homogenize the tissue in an appropriate buffer and extract with acetonitrile.
 - For plasma or urine samples, perform a protein precipitation step with acetonitrile.
 - Vortex the samples vigorously and centrifuge to pellet debris.

- Collect the supernatant and filter through a 0.22 μm syringe filter.
- HPLC Analysis:
 - Set the HPLC column temperature (e.g., 30°C).
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
 - Inject a known volume of the prepared sample onto the column.
 - Detect the analytes using a UV detector at a wavelength of approximately 210 nm.
 - Create a standard curve using known concentrations of azelaic acid and pimelic acid to quantify the amounts in the samples.

Cellular Uptake Assay

Objective: To determine the rate and extent of azelaic acid uptake into cultured cells.

Materials:

- Cultured cells (e.g., keratinocytes, melanocytes)
- Cell culture medium and supplements
- **Disodium azelate** or azelaic acid solution
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- HPLC or GC-MS for quantification

Procedure:

- Seed cells in multi-well plates and grow to a desired confluency.
- Wash the cells with pre-warmed PBS.

- Add cell culture medium containing a known concentration of **disodium azelate** or azelaic acid to the cells.
- Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.
- Lyse the cells using a suitable lysis buffer.
- Collect the cell lysates and quantify the intracellular concentration of azelaic acid using HPLC or GC-MS as described above.
- Determine the protein concentration of the cell lysates to normalize the uptake data.
- Calculate the uptake rate (e.g., in nmol/mg protein/min).

Caption: A general workflow for studying cellular uptake and metabolism.

Conclusion

Disodium azelate, through its active form azelaic acid, exerts its therapeutic effects by modulating various cellular processes. While the primary metabolic pathway of β -oxidation is established, and its inhibitory effects on key enzymes are known, there remains a need for more detailed quantitative data on its cellular uptake and metabolic rates in specific target cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these aspects. A deeper understanding of the cellular pharmacokinetics and pharmacodynamics of **disodium azelate** will be instrumental in optimizing its clinical applications and in the rational design of new therapeutic strategies.

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